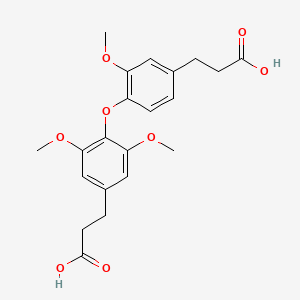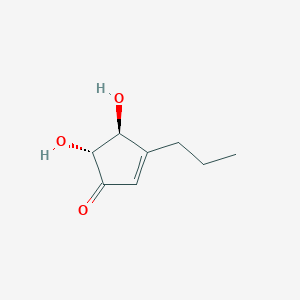
Dihydroterrein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroterrein is a natural product found in Aspergillus stellatus with data available.
Applications De Recherche Scientifique
Inhibition of Platelet Aggregation
Dihydroterrein and its related compound terrein, isolated from Asperillus novofumigatus, have been found to inhibit human platelet aggregation induced by collagen. This suggests potential applications in preventing thrombotic events (Hosoe et al., 2009).Antifolate Resistance in Malaria Treatment
Studies have identified mutations in Plasmodium falciparum associated with antifolate resistance. Understanding these mutations can aid in developing more effective malaria treatments (Alker et al., 2005).Dihydropterin Deaminase in Biosynthesis
Research has highlighted the role of dihydropterin deaminase in the biosynthesis of aurodrosopterin, a red eye pigment in Drosophila, providing insights into the metabolic pathways involving dihydropterins (Kim et al., 2009).Folate Synthesis and Breakdown
Studies have shown that dihydropterins are important intermediates in folate synthesis and breakdown, essential for various metabolic pathways. This is crucial for understanding folate metabolism in different organisms (Noiriel et al., 2007).Development of Species-Specific Antifolates
Dihydrofolate reductase, targeted by antifolates, is essential for cellular biochemistry. Research into species-specific antifolates, involving dihydropterins, is significant for developing targeted treatments for various diseases (Chan & Anderson, 2006).
Propriétés
Nom du produit |
Dihydroterrein |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(4S,5R)-4,5-dihydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
LFRFNLMDZHTVHB-YUMQZZPRSA-N |
SMILES isomérique |
CCCC1=CC(=O)[C@@H]([C@H]1O)O |
SMILES |
CCCC1=CC(=O)C(C1O)O |
SMILES canonique |
CCCC1=CC(=O)C(C1O)O |
Synonymes |
dihydroterrein |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1247214.png)


![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)


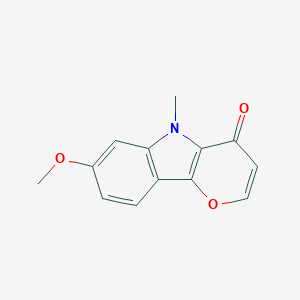
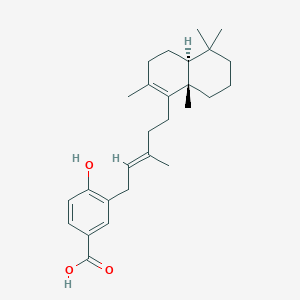

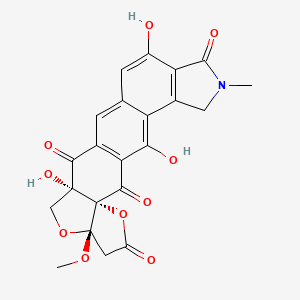
![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
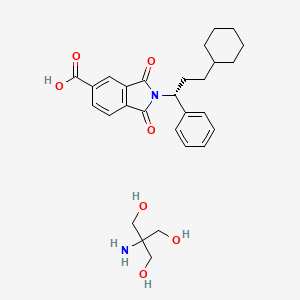
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
